N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
Description
The compound N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine features a bis-pyrazole scaffold with distinct substituents:
- First pyrazole ring: 1,3-dimethyl groups at positions 1 and 3, with a methylene-linked amine at position 3.
- Second pyrazole ring: 1-ethyl and 4-methyl substituents, with an amine group at position 3 connected via the methylene bridge. This structure is notable for its dual heterocyclic system, which is often leveraged in medicinal and agrochemical applications due to pyrazole’s hydrogen-bonding capacity and metabolic stability [1].
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-9(2)12(15-17)13-7-11-6-10(3)14-16(11)4/h6,8H,5,7H2,1-4H3,(H,13,15) |
InChI Key |
XYQXYWJYCACIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC(=NN2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, solvent selection and recycling play a crucial role in making the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reactions are conducted under reflux or at room temperature depending on the reagent.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or alkylated pyrazole derivatives
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory, analgesic, and anticancer agents.
Catalysis: The compound serves as a ligand in the formation of metal complexes, which are used as catalysts in various organic transformations, including oxidation and hydrolysis reactions.
Material Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
Catalysis: As a ligand, it coordinates with metal ions to form active catalytic sites that facilitate chemical reactions. The pyrazole rings’ nitrogen atoms play a crucial role in stabilizing the metal-ligand complex and enhancing catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Amines
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine ()
- Molecular Formula : C₇H₁₃N₃
- Key Differences : Lacks the second pyrazole ring; the amine is methyl-substituted instead of ethyl.
- Properties : Higher volatility (liquid at room temperature) due to reduced molecular weight and simpler structure.
- Applications : Used as a precursor for bioactive molecules, leveraging the methylamine group for further functionalization [11].
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()
- Molecular Formula : C₁₁H₁₄N₄
- Properties : Improved solubility in polar solvents due to pyridine’s basicity.
- Applications : Likely used in kinase inhibitors or metal coordination complexes [4].
SIJ1278 ()
- Structure: Features a 1,3-dimethylpyrazole linked to a dihydropyrimido[4,5-d]pyrimidinone core.
- Key Differences : The amine bridge connects to a fused heterocyclic system instead of a second pyrazole.
Functional Group Modifications
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13, )
- Molecular Formula : C₇H₁₁N₃O
- Key Differences : Acetamide replaces the methylene-amine group, altering hydrogen-bonding capacity.
- Properties : Higher melting point (43–45°C) due to amide crystallinity.
- Synthetic Relevance : Intermediate for N-methylation or hydrolysis to amines [1].
Pyrazoxyfen ()
- Structure: 2-[4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone.
- Key Differences: Incorporates a benzoyl and phenoxy group instead of a second pyrazole.
- Applications : Commercial herbicide, illustrating the agrochemical utility of 1,3-dimethylpyrazole derivatives [13].
Comparative Data Table
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 1856070-70-6 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
Antitumor Activity
Recent studies have evaluated the compound's effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
The results indicated significant cytotoxic effects with IC50 values as follows:
These findings suggest that this compound exhibits promising antitumor properties.
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through both p53-dependent and independent pathways. Flow cytometry analysis demonstrated:
- Cell Cycle Arrest : Significant accumulation in the G0/G1 phase at concentrations above 10 µM.
This was accompanied by an increase in sub-G1 populations, indicating apoptosis induction.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on HCT-116 Cells : A study showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as cleaved caspase-3 and PARP .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, suggesting effective bioavailability and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
